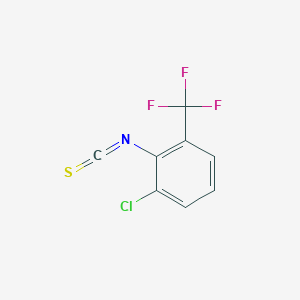
1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isothiocyanate group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-amino-3-(trifluoromethyl)benzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine (TEA).
Oxidation and Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of thiourea or urea derivatives.
Oxidation and Reduction: Formation of reduced or oxidized trifluoromethyl derivatives.
科学研究应用
1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isothiocyanate group is highly reactive and can form thiourea derivatives with amines. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.
相似化合物的比较
- 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene
- 1-Chloro-2-isothiocyanato-3-(difluoromethyl)benzene
- 1-Bromo-2-isothiocyanato-3-(trifluoromethyl)benzene
Comparison: 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. The presence of the trifluoromethyl group at the 3-position significantly affects the compound’s electronic properties and reactivity compared to its analogs. This unique arrangement makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.
属性
IUPAC Name |
1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOPLEXRHZBHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)
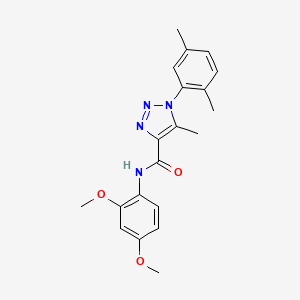
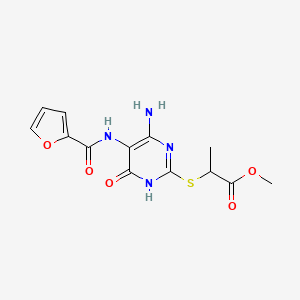
![1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol](/img/structure/B2930726.png)
![5-chloro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2930727.png)
![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)
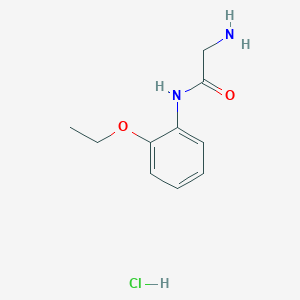
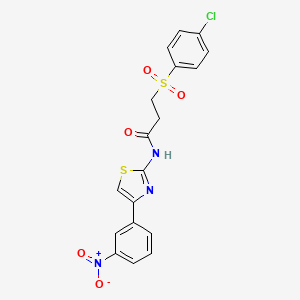
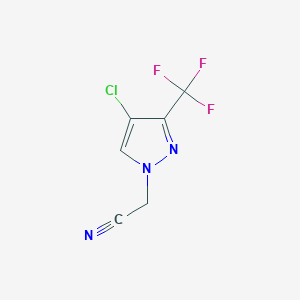
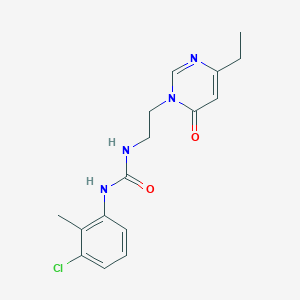
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2930737.png)
![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)
![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)
